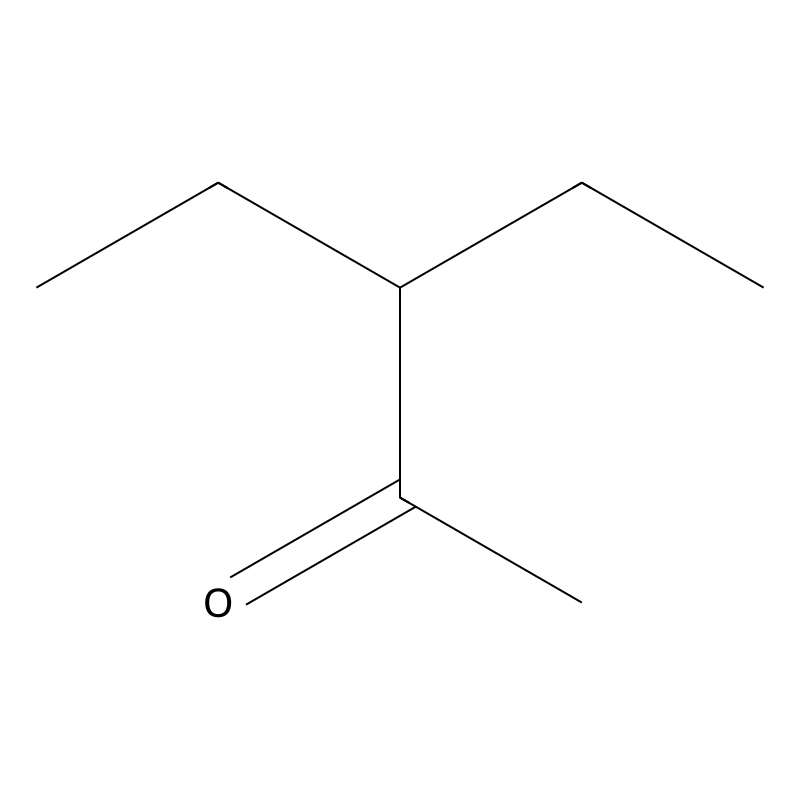

3-Ethylpentan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 3-Ethylpentan-2-one is a colorless liquid ketone with a mild odor [].

- It is a relatively simple organic molecule with a seven-carbon chain.

- Due to its functional group, it can be used as a building block for synthesizing more complex molecules [].

Molecular Structure Analysis

- 3-Ethylpentan-2-one has the chemical formula C7H14O.

- Its structure consists of a seven-carbon chain with a ketone group (C=O) at the second carbon position and an ethyl group (CH3CH2) attached to the third carbon [].

- This structure makes it a relatively non-polar molecule [].

Chemical Reactions Analysis

Synthesis:

Other relevant reactions:

- Due to the presence of the ketone group, 3-ethylpentan-2-one can undergo various reactions typical of ketones, such as nucleophilic addition reactions and condensation reactions. However, specific details on these reactions are beyond the scope of this discussion and may involve hazardous chemicals.

Physical And Chemical Properties Analysis

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: Ketones can be oxidized under specific conditions, although they are generally more resistant to oxidation compared to aldehydes.

- Reduction: This compound can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can participate in aldol condensation reactions, leading to larger carbon frameworks .

3-Ethylpentan-2-one exhibits notable biological activity. Studies have indicated that it may have toxic effects upon dermal exposure, classified under acute toxicity categories. Prolonged exposure may lead to organ damage, indicating potential health risks associated with its handling and use . Additionally, it has been studied for its role in combustion processes, which may have implications for environmental health and safety.

Several methods exist for synthesizing 3-Ethylpentan-2-one:

- Hydrogenolysis of Ethyl Acetate: This method involves the hydrogenation of ethyl acetate in the presence of catalysts.

- Isomerization: Starting from other ketones or alcohols, isomerization processes can yield 3-Ethylpentan-2-one.

- Aldol Condensation: This reaction between acetone and ethyl aldehyde can produce 3-Ethylpentan-2-one as a product .

3-Ethylpentan-2-one finds applications in various fields:

- Solvent: Due to its solvent properties, it is used in industrial applications for dissolving other substances.

- Flavoring Agent: It is utilized in food industries as a flavoring agent due to its pleasant odor.

- Chemical Intermediate: This compound serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Research into the interactions of 3-Ethylpentan-2-one has highlighted its behavior in combustion processes and potential effects on human health. Studies on its combustion characteristics reveal insights into its reactivity and formation of by-products during burning, which are crucial for understanding environmental impacts . Furthermore, investigations into its toxicological profile indicate risks associated with skin contact and inhalation.

Several compounds share structural similarities with 3-Ethylpentan-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Pentanone | C5H10O | Shorter carbon chain; simpler structure |

| 3-Methylpentan-2-one | C6H12O | Methyl group instead of ethyl; similar reactivity |

| 4-Ethyl-2-pentanone | C8H16O | Longer carbon chain; different branching |

Uniqueness of 3-Ethylpentan-2-one

What distinguishes 3-Ethylpentan-2-one from these similar compounds is its unique combination of molecular weight and structure that allows for specific chemical reactivity patterns and applications, particularly in flavoring and as a solvent. Its specific position of the ethyl group contributes to its distinct physical properties compared to other ketones.